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Compound of Interest

Compound Name: BI-4142

Cat. No.: B10831610

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of BI-4142, a

potent and selective HER2 inhibitor, for research purposes. Additionally, protocols for key in

vitro and in vivo experiments to evaluate its biological activity are described, along with relevant

data and pathway information.

Introduction
BI-4142 is a selective and orally active tyrosine kinase inhibitor that potently targets human

epidermal growth factor receptor 2 (HER2), particularly mutants with exon 20 insertions, which

are found in a subset of non-small cell lung cancers (NSCLC).[1] It exhibits significant

selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), which may lead to

a wider therapeutic window by minimizing EGFR-mediated toxicities.[1] These notes are

intended to guide researchers in the synthesis and biological evaluation of BI-4142 for

preclinical research.
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The synthesis of BI-4142 can be achieved through a multi-step process involving the

preparation of key intermediates: a pyrimido[5,4-d]pyrimidine core and a substituted aniline,

followed by a series of coupling and functional group manipulation steps.[2][3]

Synthetic Scheme Overview

Intermediate Synthesis Main Synthesis

Pyrimido[5,4-d]pyrimidine Core Synthesis Sulfide Oxidation

Aniline Intermediate Synthesis

Second SNAr ReactionFirst SNAr Reaction Amidation BI-4142

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of BI-4142.

Experimental Protocol: Synthesis of BI-4142
The synthesis involves a convergent approach. Below are the key steps adapted from the

scale-up synthesis.[2]

Step 1: Synthesis of the Pyrimido[5,4-d]pyrimidine Intermediate

This core structure is synthesized from commercially available starting materials through a

series of cyclization and functional group interconversion reactions. A detailed, multi-step

synthesis is required to produce the key 2-(methylthio)pyrimido[5,4-d]pyrimidin-4(3H)-one

intermediate.

Step 2: Synthesis of the Aniline Intermediate

The required aniline intermediate, a substituted benzimidazole, is also prepared in a multi-step

sequence. A key scalable step involves a nucleophilic aromatic substitution (SNAr) reaction

followed by a hydrogenation to yield the final aniline.[2]
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Step 3: Safer Sulfide Oxidation

The methyl sulfide on the pyrimido[5,4-d]pyrimidine core is oxidized to the corresponding

sulfoxide. This is a critical step to enable the subsequent nucleophilic aromatic substitution. A

safer oxidation method utilizes sodium tungstate as a catalyst with hydrogen peroxide.[2]

Step 4: Sequential Nucleophilic Aromatic Substitution (SNAr) Reactions

Two sequential SNAr reactions are performed to couple the pyrimido[5,4-d]pyrimidine core with

piperazine and subsequently with the aniline intermediate. These reactions are typically carried

out in a polar aprotic solvent like DMAc at elevated temperatures in the presence of a base

such as K₂CO₃.[2]

Step 5: Final Amidation

The synthesis is completed by an amidation reaction under Schotten-Baumann conditions to

install the acrylamide moiety, yielding the final product, BI-4142.[2]

Biological Evaluation of BI-4142
HER2 Signaling Pathway
BI-4142 exerts its therapeutic effect by inhibiting the HER2 signaling pathway. Upon

dimerization, HER2 autophosphorylates its intracellular tyrosine kinase domain, initiating

downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK

pathways, which promote cell proliferation, survival, and invasion. BI-4142 competitively binds

to the ATP-binding pocket of the HER2 kinase domain, blocking its activation and subsequent

downstream signaling.
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Caption: Simplified HER2 signaling pathway and the inhibitory action of BI-4142.
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Quantitative Data Summary
Assay Type Cell Line / Target IC₅₀ (nM) Reference

Biochemical Assay HER2 wt 5 [1]

EGFR wt >125 [1]

Cell Proliferation NCI-H2170 HER2WT 16 [4]

NCI-H2170

HER2YVMA
83 [1]

Ba/F3 HER2YVMA 4 [4]

Ba/F3 EGFRWT 718 [4]

In Vivo Model Cell Line Treatment
Tumor Growth
Inhibition (%)

Reference

Xenograft
PC-9

HER2YVMA

10 mg/kg, p.o.

b.i.d.
Regression [1]

NCI-H2170

HER2YVMA

100 mg/kg, p.o.

b.i.d.
Inhibition [1]

Experimental Protocols
1. HER2 Kinase Assay (Biochemical)

This protocol is adapted from a general luminescent kinase assay format.

Start Add Kinase, Substrate,
ATP, and BI-4142 Incubate at RT Add ADP-Glo™ Reagent Incubate at RT Add Kinase
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Caption: Workflow for a typical HER2 biochemical kinase assay.

Protocol:
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Reagent Preparation:

Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM

DTT).[5]

Reconstitute recombinant human HER2 kinase and a suitable substrate (e.g., a poly(Glu,

Tyr) peptide).

Prepare a stock solution of ATP in reaction buffer.

Prepare serial dilutions of BI-4142 in DMSO, then dilute further in reaction buffer.

Assay Procedure (384-well plate format):

To each well, add 5 µL of the BI-4142 dilution (or DMSO for control).

Add 10 µL of a solution containing HER2 kinase and substrate.

Initiate the reaction by adding 10 µL of the ATP solution. The final ATP concentration

should be at or near the Km for HER2.

Incubate the plate at room temperature for 60 minutes.[5]

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

Incubate at room temperature for 40 minutes to deplete unused ATP.[5]

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.

Incubate at room temperature for 30 minutes.[5]

Measure luminescence using a plate reader.

Data Analysis:

Calculate the percent inhibition for each concentration of BI-4142 relative to the DMSO

control.
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Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response

curve.

2. Cell Proliferation Assay (MTT-based)

This protocol describes a colorimetric assay to assess the effect of BI-4142 on the proliferation

of cancer cell lines.

Protocol:

Cell Seeding:

Culture NCI-H2170 HER2YVMA or other suitable cell lines in appropriate media.

Trypsinize and resuspend the cells.

Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of

media and allow them to adhere overnight.

Compound Treatment:

Prepare serial dilutions of BI-4142 in culture medium.

Remove the old medium from the wells and add 100 µL of the BI-4142 dilutions. Include a

vehicle control (e.g., 0.1% DMSO).

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.[4]

MTT Assay:

Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) to each well.[6]

Incubate for 3-4 hours at 37°C.

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to

dissolve the formazan crystals.[6]
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Incubate overnight at 37°C.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance from all readings.

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Determine the IC₅₀ value by plotting the percent viability against the log of the BI-4142
concentration and fitting to a dose-response curve.

3. In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of BI-4142 in

a mouse xenograft model.

Protocol:

Cell Implantation:

Use immunodeficient mice (e.g., nude or NSG mice).

Harvest cancer cells (e.g., PC-9 HER2YVMA) during their exponential growth phase.

Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and

Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

Tumor Growth and Treatment:

Monitor the mice regularly for tumor growth.

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Prepare BI-4142 in a suitable vehicle for oral administration (e.g., 0.5% Natrosol).
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Administer BI-4142 orally (p.o.) at the desired dose (e.g., 10-100 mg/kg) and schedule

(e.g., twice daily, b.i.d.).[1][4] The control group receives the vehicle only.

Measure tumor volume (e.g., using calipers) and body weight 2-3 times per week.

Endpoint and Analysis:

Continue treatment for the specified duration (e.g., 21-42 days) or until tumors in the

control group reach a predetermined size.[1]

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, histopathology, or biomarker analysis).

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the

control group.

Conclusion
This document provides a comprehensive overview of the synthesis and biological evaluation

of BI-4142 for research use. The detailed protocols and supporting information are intended to

facilitate the investigation of this promising HER2 inhibitor in a laboratory setting. Researchers

should always adhere to appropriate safety precautions and institutional guidelines when

performing these experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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